

Dansyl-NECA: An Agonist of the A1 Adenosine Receptor

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Compound of Interest

Compound Name: *Dansyl-NECA*

Cat. No.: *B1669805*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dansyl-NECA, a fluorescent derivative of the potent adenosine analog 5'-N-Ethylcarboxamidoadenosine (NECA), functions as a high-affinity and selective agonist for the A1 adenosine receptor. This guide elucidates the pharmacological properties of **Dansyl-NECA**, providing a comprehensive overview of its binding characteristics, signaling pathways, and the experimental methodologies used for its characterization. Contrary to some commercial listings labeling it as an antagonist, the primary scientific literature robustly supports its role as an agonist. This document aims to clarify this discrepancy and serve as a detailed resource for professionals in the fields of pharmacology and drug development.

Pharmacological Profile of Dansyl-NECA

Dansyl-NECA's pharmacological activity is primarily defined by its interaction with adenosine receptors, a class of G protein-coupled receptors (GPCRs). Its parent compound, NECA, is a well-established non-selective adenosine receptor agonist. The addition of a dansyl group, a fluorescent tag, to the N6 position of the adenosine moiety confers the molecule its fluorescent properties while maintaining a strong and selective affinity for the A1 adenosine receptor subtype.

Quantitative Data: Binding Affinity

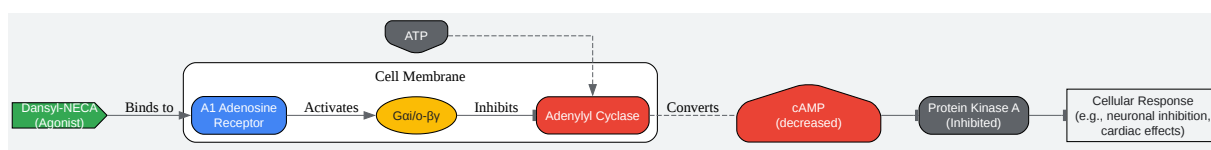
The binding affinity of **Dansyl-NECA** for different adenosine receptor subtypes has been determined through radioligand binding assays. The equilibrium dissociation constant (K_i) is a measure of the ligand's affinity for the receptor; a lower K_i value indicates a higher affinity.

| Ligand | Receptor Subtype | K_i (nM) | Reference |
|-------------|------------------|------------|-----------|
| Dansyl-NECA | A1 | 27 | [1][2] |
| Dansyl-NECA | A2 | 4300 | [1][2] |
| Dansyl-NECA | A3 | 3600 | [1] |

Table 1: Binding affinities of **Dansyl-NECA** for human adenosine receptor subtypes.

A1 Adenosine Receptor Signaling Pathway

As an agonist of the A1 adenosine receptor, **Dansyl-NECA** activates downstream signaling cascades that are primarily inhibitory in nature. The A1 receptor is coupled to inhibitory G proteins ($G_{i/o}$). Upon agonist binding, the G protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP), a crucial second messenger.



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A1 Adenosine Receptor Signaling Pathway

Experimental Protocols

The characterization of **Dansyl-NECA** as an A1 adenosine receptor agonist involves several key experimental procedures.

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_i) of **Dansyl-NECA** for adenosine receptor subtypes.

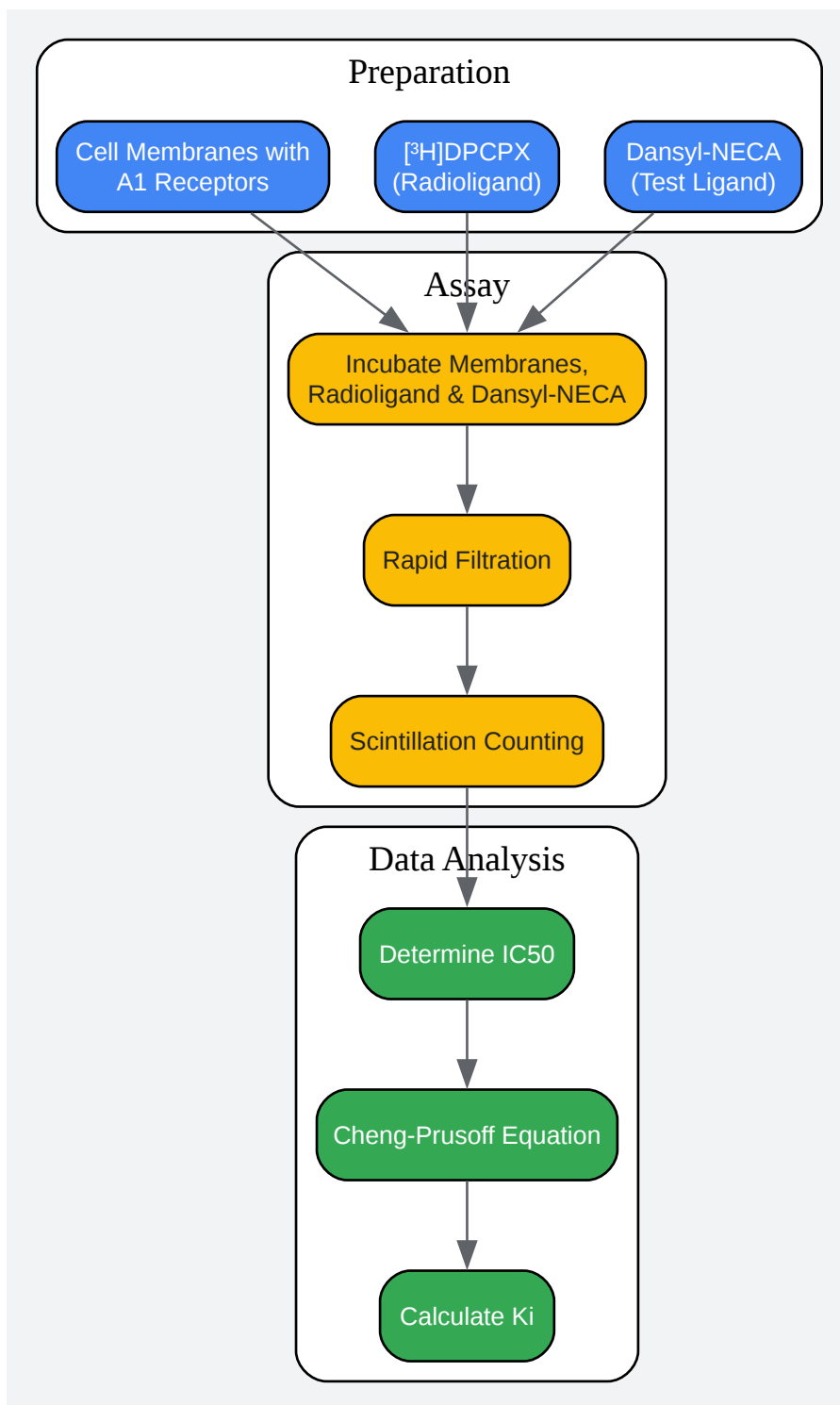
Objective: To quantify the affinity of a test compound (**Dansyl-NECA**) by measuring its ability to displace a known radiolabeled ligand from the receptor.

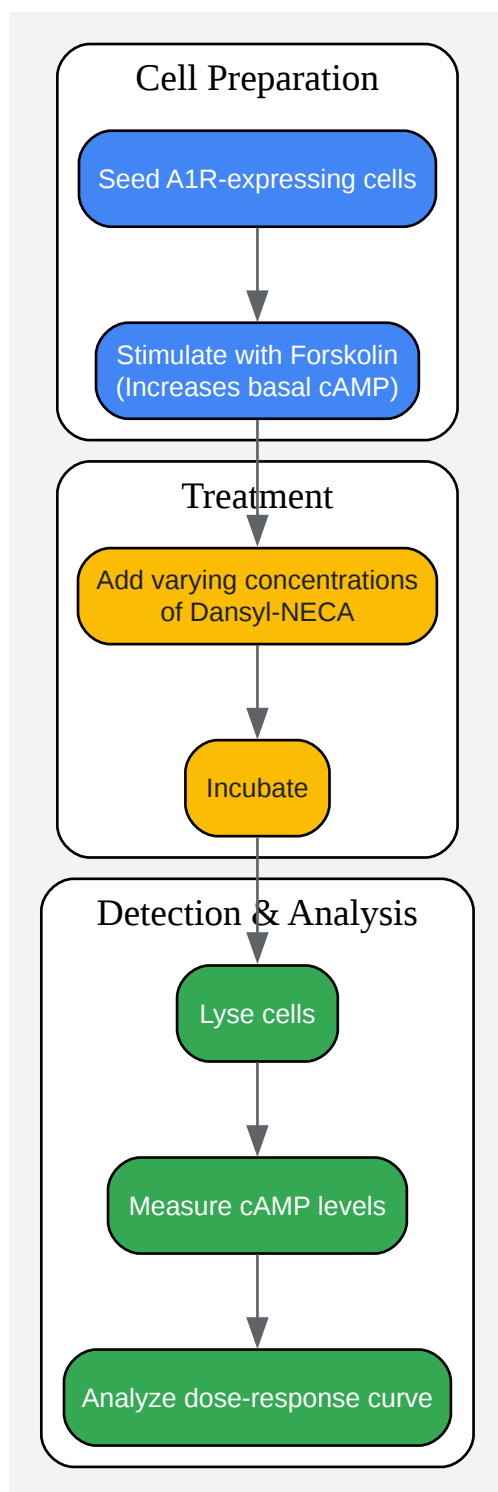
Materials:

- Cell membranes expressing the human adenosine receptor subtype of interest (e.g., from CHO or HEK293 cells).
- Radioligand specific for the receptor subtype (e.g., [^3H]DPCPX for A1).
- Unlabeled **Dansyl-NECA** as the competing ligand.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of **Dansyl-NECA**.
- Allow the binding to reach equilibrium.
- Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
- Quantify the radioactivity trapped on the filters using a scintillation counter.
- The concentration of **Dansyl-NECA** that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined.
- The K_i value is then calculated from the IC_{50} value using the Cheng-Prusoff equation.





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References

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